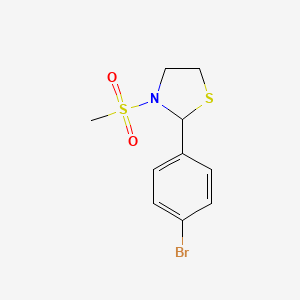
3-(Dodecyloxy)propane-1,2-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dodecyloxy)propane-1,2-dithiol is an organosulfur compound with the chemical formula C15H32OS2 It contains a dodecyloxy group attached to a propane-1,2-dithiol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecyloxy)propane-1,2-dithiol typically involves the reaction of 1,3-propanedithiol with dodecyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the dodecyloxy group is introduced to the propane-1,2-dithiol backbone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecyloxy)propane-1,2-dithiol undergoes several types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The dodecyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiolates are formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dodecyloxy)propane-1,2-dithiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s thiol groups can interact with biological molecules, making it useful in studying protein-thiol interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Dodecyloxy)propane-1,2-dithiol involves its thiol groups, which can form strong bonds with metal ions. This property allows it to act as a chelating agent, binding to metal ions and forming stable complexes. These interactions can affect various molecular targets and pathways, including enzyme activity and metal ion transport .
Comparison with Similar Compounds
Similar Compounds
Propane-1,3-dithiol: Similar backbone but lacks the dodecyloxy group.
Ethane-1,2-dithiol: Shorter carbon chain and lacks the dodecyloxy group.
Benzene-1,2-dithiol: Aromatic ring instead of an aliphatic chain.
Uniqueness
3-(Dodecyloxy)propane-1,2-dithiol is unique due to the presence of the dodecyloxy group, which imparts different chemical properties and reactivity compared to other dithiols. This makes it particularly useful in applications requiring specific interactions with metal ions or other molecules .
Properties
CAS No. |
925906-30-5 |
|---|---|
Molecular Formula |
C15H32OS2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
3-dodecoxypropane-1,2-dithiol |
InChI |
InChI=1S/C15H32OS2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-15(18)14-17/h15,17-18H,2-14H2,1H3 |
InChI Key |
QRTDQLHAZCVWOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC(CS)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



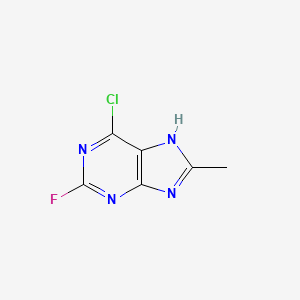
![6-(((1-Aminocyclohexyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14162780.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14162782.png)
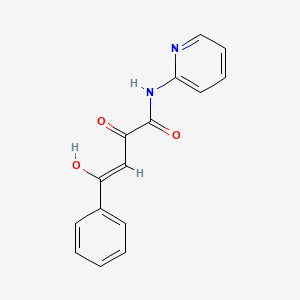

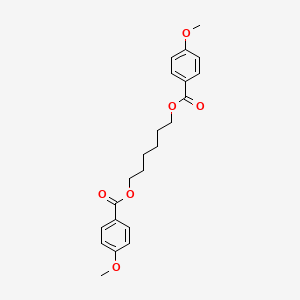

![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B14162799.png)
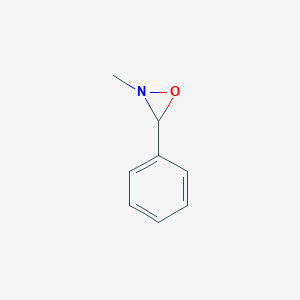
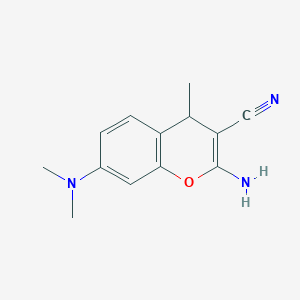
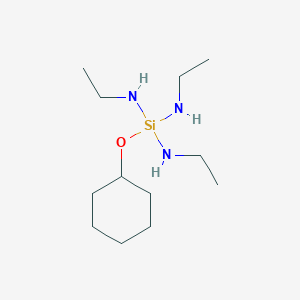
![3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14162817.png)
